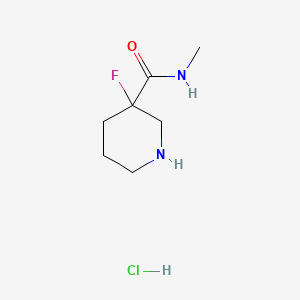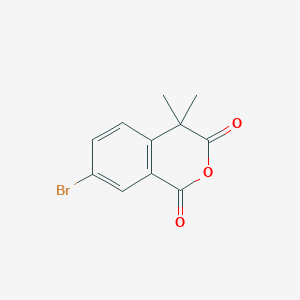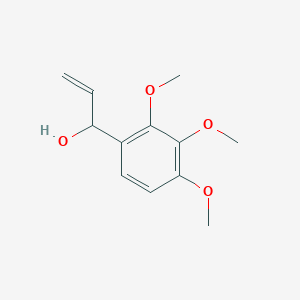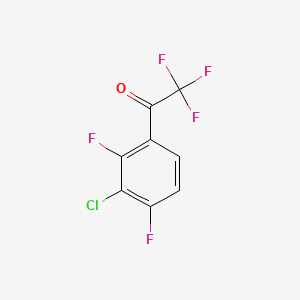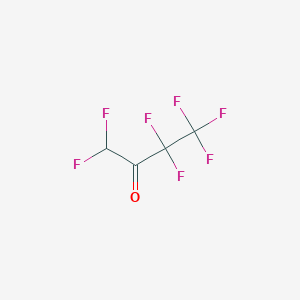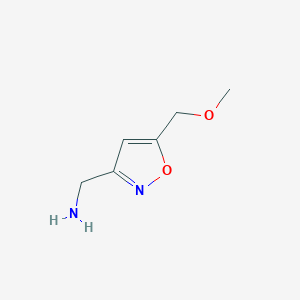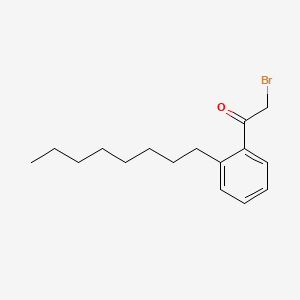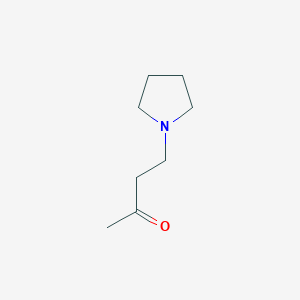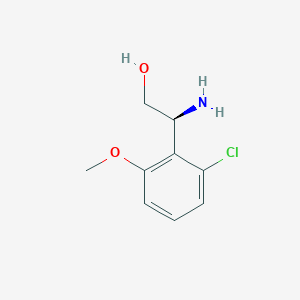![molecular formula C9H7F3OS B13585713 2-[4-(Trifluoromethylthio)phenyl]oxirane CAS No. 67764-94-7](/img/structure/B13585713.png)
2-[4-(Trifluoromethylthio)phenyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Trifluoromethylthio)phenyl]oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to an oxirane ring. The trifluoromethylthio group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethylthio)phenyl]oxirane typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with an appropriate epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under controlled conditions to achieve the epoxidation of the aldehyde group, resulting in the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. Additionally, purification steps like distillation or recrystallization may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Trifluoromethylthio)phenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can target the trifluoromethylthio group or the oxirane ring, resulting in the formation of different reduced products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring may yield diols, while reduction of the trifluoromethylthio group could produce thiols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(Trifluoromethylthio)phenyl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications includes exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 2-[4-(Trifluoromethylthio)phenyl]oxirane involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with target molecules. The trifluoromethylthio group can also participate in various interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(Trifluoromethyl)phenyl]oxirane: Similar in structure but with a trifluoromethyl group instead of a trifluoromethylthio group.
2-[4-(Trifluoromethyl)phenoxy]methyl]oxirane: Contains a phenoxy group instead of a phenyl group.
2-[4-(Trifluoromethyl)phenyl]methyl]oxirane: Features a methyl group attached to the oxirane ring.
Uniqueness
2-[4-(Trifluoromethylthio)phenyl]oxirane is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and interactions are desired, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
67764-94-7 |
|---|---|
Molekularformel |
C9H7F3OS |
Molekulargewicht |
220.21 g/mol |
IUPAC-Name |
2-[4-(trifluoromethylsulfanyl)phenyl]oxirane |
InChI |
InChI=1S/C9H7F3OS/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2 |
InChI-Schlüssel |
APTAYJLKATVXKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=CC=C(C=C2)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


